1,5,5-Trimethyl-4-phenyl-4,5-dihydro-1H-imidazole
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Overview
Description
1,5,5-Trimethyl-4-phenyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethyl-4-phenyl-4,5-dihydro-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization, yielding the desired imidazole derivative .
Another method involves the use of commercially available amidines and ketones, which undergo a rearrangement reaction under transition-metal-free conditions to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,5,5-Trimethyl-4-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the imidazole ring, enhancing its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce dihydroimidazoles.
Scientific Research Applications
1,5,5-Trimethyl-4-phenyl-4,5-dihydro-1H-imidazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5,5-Trimethyl-4-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing enzymatic activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting essential metabolic pathways in microorganisms .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-4,5-dihydro-1H-imidazole: Another imidazole derivative with a benzyl group instead of a phenyl group.
1,3-Dimesitylimidazolidinium chloride: A related compound with two mesityl groups attached to the imidazole ring.
Uniqueness
1,5,5-Trimethyl-4-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a phenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
90265-98-8 |
---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1,5,5-trimethyl-4-phenyl-4H-imidazole |
InChI |
InChI=1S/C12H16N2/c1-12(2)11(13-9-14(12)3)10-7-5-4-6-8-10/h4-9,11H,1-3H3 |
InChI Key |
OMGVBWHUBNNHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N=CN1C)C2=CC=CC=C2)C |
Origin of Product |
United States |
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